Cas no 7103-80-2 (2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid)

7103-80-2 structure
Nome del prodotto:2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Numero CAS:7103-80-2
MF:C11H10O3
MW:190.195303440094
MDL:MFCD10570388
CID:546216
PubChem ID:10954334
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo-
- 2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid
- 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- SCHEMBL6695612
- 7103-80-2
- AKOS002278779
- EN300-249394
- Indonylessigsaure
- Z1262511059
- 2,3-Dihydro-1-oxo-1H-indene-2-acetic acid
- (1-Oxo-indan-2-yl)-acetic acid
- AKOS016328286
- DTXSID60449613
-
- MDL: MFCD10570388
- Inchi: InChI=1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13)
- Chiave InChI: BBKDCMMVYKIYCR-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(=C1)CC(CC(=O)O)C2=O
Proprietà calcolate
- Massa esatta: 190.063
- Massa monoisotopica: 190.062994177g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 259
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.292
- Punto di ebollizione: 394.009 °C at 760 mmHg
- Punto di infiammabilità: 206.255 °C
- PSA: 54.37
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249394-2.5g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-249394-0.05g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
Enamine | EN300-249394-0.25g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Enamine | EN300-249394-10g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 10g |
$3929.0 | 2023-11-13 | |
Aaron | AR005FHT-100mg |
1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo- |
7103-80-2 | 95% | 100mg |
$461.00 | 2025-02-14 | |
Enamine | EN300-249394-5g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 5g |
$2650.0 | 2023-11-13 | |
Aaron | AR005FHT-250mg |
1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo- |
7103-80-2 | 95% | 250mg |
$647.00 | 2025-02-14 | |
1PlusChem | 1P005F9H-500mg |
1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo- |
7103-80-2 | 97% | 500mg |
$944.00 | 2024-04-21 | |
1PlusChem | 1P005F9H-100mg |
1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo- |
7103-80-2 | 97% | 100mg |
$454.00 | 2024-04-21 | |
1PlusChem | 1P005F9H-1g |
1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo- |
7103-80-2 | 97% | 1g |
$1192.00 | 2024-04-21 |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Letteratura correlata
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
2. Book reviews
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
7103-80-2 (2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid) Prodotti correlati
- 29427-69-8(3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid)
- 15880-03-2(4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid)
- 41579-20-8((2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol)
- 95652-83-8(5-(Dimethoxymethyl)-2-methoxypyridine)
- 1314734-59-2(5-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde)
- 2228171-33-1(3-(1-Methylcyclohexyl)azetidine)
- 2137471-48-6(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-(cyclopropylamino)propanamide)
- 1706461-25-7(3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride)
- 149457-04-5(Iguratimod Impurity 11)
- 2640830-85-7(N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
